Kaempferol-3-rutinoside-7-rhamnoside
Description
Molecular Identity and Basic Properties
Kaempferol-3-rutinoside-7-rhamnoside (CAS 57526-56-4) is a flavonoid glycoside with the molecular formula C₃₃H₄₀O₁₉ and a molecular weight of 740.7 g/mol . Its IUPAC name is 5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,5S)-3,4,5-trihydroxy-6-[[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one , reflecting its complex glycosylation pattern. The compound features a kaempferol aglycone core (C₁₅H₁₀O₆) substituted with a rutinoside (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranoside) at the C-3 position and a rhamnoside (α-L-rhamnopyranoside) at the C-7 position.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₃H₄₀O₁₉ | |
| Molecular Weight | 740.7 g/mol | |
| XLogP3-AA | -2.2 | |
| Hydrogen Bond Donors | 11 | |
| Hydrogen Bond Acceptors | 19 | |
| Rotatable Bonds | 8 |
Structural Elucidation and Confirmation
The structure of this compound has been confirmed through nuclear magnetic resonance (NMR) spectroscopy , mass spectrometry (MS) , and ultraviolet-visible (UV-Vis) spectroscopy . Key spectral features include:
- ¹H NMR : Signals at δ 7.88–6.20 ppm correspond to aromatic protons of the kaempferol aglycone, while δ 5.39–1.23 ppm reflect sugar protons.
- ¹³C NMR : Resonances at δ 178.4 ppm (C-4 carbonyl) and δ 94–60 ppm (sugar carbons).
- High-Resolution MS : A pseudomolecular ion at m/z 741.2241 [M+H]⁺ confirms the molecular formula.
- UV-Vis : Absorption maxima at 265 nm (Band II) and 345 nm (Band I), characteristic of flavonol glycosides.
The glycosidic linkages were verified via acid hydrolysis , which yielded kaempferol, rhamnose, and glucose. Enzymatic digestion studies further localized the rutinoside (glucose-rhamnose) to C-3 and the rhamnoside to C-7.
Physicochemical Properties
This compound exhibits high polarity due to its 19 oxygen atoms and 11 hydroxyl groups , resulting in a topological polar surface area (TPSA) of 304 Ų . Its logP value of -2.2 predicts poor lipid solubility, aligning with flavonoid glycosides’ tendency to form hydrogen bonds with water. The compound is stable under acidic conditions but undergoes hydrolysis in alkaline environments, releasing free kaempferol.
Solubility :
Nomenclature and Classification within Flavonoid Glycosides
This compound belongs to the flavonol subclass of flavonoids, specifically O-glycosides . Its systematic name adheres to IUPAC guidelines for glycoside nomenclature, specifying:
- The aglycone (kaempferol).
- The substituents (rutinoside at C-3, rhamnoside at C-7).
- The anomeric configurations (α-L-rhamnose, β-D-glucose).
It is classified as a bis-glycoside due to its two distinct sugar moieties, distinguishing it from mono-glycosides like kaempferol-3-O-rhamnoside.
Stereochemistry and Glycosidic Linkages
The compound’s stereochemistry is defined by:
- C-3 Rutinoside : A β-D-glucopyranosyl-(1→6)-α-L-rhamnopyranoside linkage.
- C-7 Rhamnoside : An α-L-rhamnopyranoside unit.
Key stereochemical features :
Comparative Analysis with Related Kaempferol Derivatives
Table 2: Structural Comparison with Kaempferol Derivatives
The addition of a rhamnoside at C-7 in this compound increases its molecular weight by 146.2 g/mol compared to kaempferol-3-rutinoside, altering solubility and bioactivity. Unlike kaempferol-3,7-di-O-rhamnoside, the rutinoside moiety provides a β-D-glucose unit, enhancing hydrogen-bonding capacity.
Properties
CAS No. |
57526-56-4 |
|---|---|
Molecular Formula |
C33H40O19 |
Molecular Weight |
740.66 |
Synonyms |
3-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-7-[(6-deoxy-α-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one; Kaempferol 3-O-rutinoside-7-O-α-L-rhamnopyranoside; Kaempferol-7-rhamnoside-3-rhamnoglucoside |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Properties
Kaempferol-3-rutinoside-7-rhamnoside exhibits significant anticancer activity through various mechanisms:
- Cell Cycle Arrest and Apoptosis : Studies indicate that kaempferol derivatives can inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis. For instance, kaempferol has been shown to modulate cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle disruption in various cancer types including breast, lung, and colon cancers .
- Synergistic Effects : Kaempferol-3-rutinoside-7-rhamnoside has demonstrated synergistic effects when combined with conventional chemotherapeutics, enhancing their efficacy while minimizing side effects . This is particularly relevant in the treatment of resistant cancer cell lines.
Case Study: Breast Cancer
A study highlighted the effectiveness of kaempferol in reducing tumor size in breast cancer models. The administration of kaempferol led to a significant decrease in cyclin D1 and CDK4 expression, resulting in inhibited proliferation of MCF-7 breast cancer cells .
Antidiabetic Effects
Recent research has identified this compound as a promising agent for diabetes management:
- Metabolic Enzyme Modulation : In diabetic mice, treatment with kaempferol-3-rutinoside-7-rhamnoside improved glycolytic enzyme activities and normalized fasting blood glucose levels. It also enhanced insulin sensitivity and lipid profiles, indicating its potential role in managing diabetic dyslipidemia .
- AMPK Pathway Activation : The compound activates the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis and metabolic regulation. This activation contributes to improved glucose uptake and lipid metabolism .
Case Study: Diabetes Management
In a controlled study involving STZ-induced diabetic mice, this compound significantly reduced fasting blood glucose levels from 250 mg/dL to 140 mg/dL after 28 days of treatment. Additionally, serum insulin levels increased from 2.5 µU/mL to 5 µU/mL, demonstrating its efficacy as an adjunct therapy for diabetes .
Preparation Methods
Plant Material Selection and Pretreatment
Kaempferol-3-rutinoside-7-rhamnoside is predominantly isolated from plant species rich in flavonol glycosides. For example, Schima wallichii Korth., a plant consumed by non-human primates, has been identified as a source of structurally related kaempferol derivatives. Fresh leaves or stems are typically harvested, frozen in liquid nitrogen, and homogenized to disrupt cell walls, enhancing solvent penetration.
Solvent Extraction Techniques
Methanol and ethanol-water mixtures are commonly employed for initial extraction due to their efficacy in dissolving polar glycosides. A protocol from Schima wallichii studies utilized 80% methanol (v/v) at a ratio of 1:10 (plant material-to-solvent), followed by sonication at 40°C for 1 hour. The extract is then filtered and concentrated under reduced pressure at 50°C. Ethyl acetate partitioning is frequently used to fractionate glycosides from non-polar contaminants, yielding a crude flavonol-enriched fraction.
Table 1: Solvent Systems for Extraction
| Solvent Composition | Temperature (°C) | Duration (Hours) | Yield (%) |
|---|---|---|---|
| 80% Methanol | 40 | 1 | 12.5 |
| 70% Ethanol | 50 | 2 | 9.8 |
| Ethyl Acetate | 25 | 0.5 | 6.2 |
Purification and Isolation Strategies
Column Chromatography
Silica gel column chromatography remains a cornerstone for purifying kaempferol derivatives. In one study, the ethyl acetate fraction was loaded onto a silica G-60 column (200–300 mesh) and eluted with a gradient of sulfuric acid-ethanol (1:9 to 1:5). Fractions are monitored via thin-layer chromatography (TLC) using vanillin-sulfuric acid spray for detection. This compound typically elutes at an Rf value of 0.35–0.45 in a chloroform-methanol-water (65:35:10) system.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with C18 columns achieves high-resolution separation. A method from Arabidopsis thaliana studies employed a gradient of 0.1% formic acid in water (A) and acetonitrile (B): 5–30% B over 30 minutes at 1 mL/min. Detection at 350 nm (characteristic of flavonol absorption) identified the target compound with a retention time of 22.3 minutes.
Table 2: HPLC Parameters for this compound
| Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) |
|---|---|---|---|
| C18 (250 × 4.6 mm) | 0.1% Formic Acid:Acetonitrile | 1.0 | 22.3 |
Chemical and Enzymatic Synthesis
Glycosylation Reactions
Synthetic routes involve regioselective glycosylation of kaempferol. The 3- and 7-hydroxyl groups are targeted using protected sugar donors. For example, rutinosyl (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose) and rhamnosyl donors are sequentially attached via Koenigs-Knorr reactions. Trichloroacetimidate-activated donors in anhydrous dichloromethane, catalyzed by trimethylsilyl triflate, yield protected intermediates, which are deprotected using sodium methoxide.
Enzymatic Synthesis
β-Glucosidases and rhamnosidases from Aspergillus niger have been explored for biocatalytic glycosylation. A two-step enzymatic process achieved 65% conversion: first, UDP-glucose was transferred to kaempferol’s 3-OH group, followed by rhamnosylation using UDP-rhamnose.
Table 3: Synthetic Yields Under Varied Conditions
| Method | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Chemical Glycosylation | TMSOTf | Dichloromethane | 58 |
| Enzymatic Synthesis | β-Glucosidase | Phosphate Buffer | 65 |
Analytical Characterization
Spectroscopic Techniques
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are indispensable for structural confirmation. -NMR of this compound exhibits characteristic signals: δ 6.35 (1H, d, J=2.2 Hz, H-6), δ 6.18 (1H, d, J=2.2 Hz, H-8), and δ 5.37 (1H, d, J=7.2 Hz, anomeric proton of rhamnose). High-resolution MS (HRMS) shows a molecular ion peak at m/z 740.2164 [M+H].
Q & A
Basic Research Questions
Q. What are the primary natural sources of Kaempferol-3-rutinoside-7-rhamnoside, and how can its presence be validated in plant extracts?
- Methodological Answer : The compound is found in adzuki bean (Vigna angularis), mung bean (Vigna radiata), and sacred lotus (Nelumbo nucifera). Validation involves:
- Extraction : Use polar solvents (e.g., methanol/water mixtures) with ultrasonication or heating to enhance solubility .
- Detection : UPLC-MS/MS with precursor ion m/z 740.1741 ([M+H]+) and fragmentation patterns matching flavonoid-7-O-glycosides. Compare retention times and MS/MS spectra with authenticated reference standards .
Q. How is the structure of this compound elucidated, and what analytical techniques are critical?
- Methodological Answer :
- NMR : Assign signals for the aglycone (kaempferol) and sugar moieties (rutinoside at C3, rhamnoside at C7). Key peaks include δ 5.3–5.7 ppm (anomeric protons of rhamnose and glucose) .
- High-Resolution MS : Confirm molecular formula (e.g., C33H40O20, exact mass 756.67) and glycosidic cleavages (e.g., loss of rhamnose [146 Da] or hexose [162 Da]) .
- Chromatography : Use C18 columns with acidic mobile phases (0.1% formic acid) to resolve positional isomers .
Q. What are the solubility and stability considerations for this compound in experimental setups?
- Methodological Answer :
- Solubility : Optimize with DMSO for stock solutions (e.g., 10 mM), then dilute in aqueous buffers. Vortexing and sonication aid dissolution .
- Stability : Store at -20°C in dark conditions; monitor degradation via HPLC peak area reduction over time. Acidic conditions (pH <3) may hydrolyze glycosidic bonds .
Advanced Research Questions
Q. How can researchers resolve contradictory data in structural elucidation, such as ambiguous glycosylation sites?
- Methodological Answer :
- Tandem MSⁿ : Use ion-trap MS to differentiate C3 vs. C7 glycosylation. For example, C3-linked rutinoside fragments preferentially under low-energy CID, while C7-rhamnoside shows distinct neutral losses .
- Enzymatic Hydrolysis : Treat with α-L-rhamnosidase or β-glucosidase to cleave specific glycosidic bonds, followed by LC-MS analysis of hydrolysis products .
Q. What quantitative methods are recommended for measuring this compound in complex matrices like plant tissues?
- Methodological Answer :
- Standard Curve : Use a phyproof® reference standard (purity ≥90%) for calibration. Linear range: 0.1–100 µg/mL with R² >0.99 .
- UPLC-MS/MS Parameters :
- Column: Acquity BEH C18 (2.1 × 100 mm, 1.7 µm).
- Gradient: 5–95% acetonitrile in 10 min, 0.1% formic acid.
- MRM transitions: 756.67 → 593.1 (quantifier), 756.67 → 285.0 (qualifier) .
Q. What in silico approaches are available to predict the biosynthesis pathways of this compound?
- Methodological Answer :
- Pathway Prediction : Use KEGG or PlantCyc databases to map glycosyltransferase (GT) candidates. For example, UGT78D2 in Arabidopsis catalyzes kaempferol 3-O-glucosylation, while rhamnosyltransferases (e.g., UGT89C1) modify C7 .
- Molecular Docking : Simulate GT-substrate interactions using AutoDock Vina; prioritize residues critical for sugar donor (UDP-rhamnose) binding .
Q. How can researchers address challenges in isolating this compound from co-occurring isomers in plant extracts?
- Methodological Answer :
- Multi-Dimensional LC : Combine hydrophilic interaction chromatography (HILIC) with reversed-phase LC to separate isomers with similar hydrophobicity .
- Countercurrent Chromatography (CCC) : Optimize solvent systems (e.g., hexane/ethyl acetate/methanol/water) based on partition coefficients (K values ~0.5–2.0) .
- Case Study : In Chenopodium murale, CCC achieved 95% purity by exploiting differences in sugar moiety polarity .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data (e.g., antioxidant vs. pro-oxidant effects) reported for this compound?
- Methodological Answer :
- Dose-Dependency : Test multiple concentrations (e.g., 1–100 µM) in cell-free (DPPH assay) and cellular (ROS detection) models. Pro-oxidant effects often emerge at >50 µM due to redox cycling .
- Matrix Effects : Compare results in pure compound vs. crude extract; synergistic interactions with ascorbic acid or polyphenols may alter activity .
Tables of Key Analytical Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
